3,3-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
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Overview
Description
3,3-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide typically involves the following steps:
Cyclocondensation: This method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions.
Copper Catalysis: Another method involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of microwave-assisted synthesis and copper catalysis can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various dibenzo[b,f][1,4]oxazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with G-protein coupled receptors (GPCRs), which are important drug targets in the pharmaceutical industry . By binding to these receptors, the compound can modulate various physiological processes, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide: A similar compound with a methyl group at the 10th position.
2-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid: A related compound with a thiepin ring instead of an oxazepine ring.
Uniqueness
3,3-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is unique due to its specific structural features, including the presence of a butanamide group and the oxazepine ring system
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,3-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)11-17(22)20-12-8-9-15-13(10-12)18(23)21-14-6-4-5-7-16(14)24-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
DUMNFABYHMSLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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